

Creating pepr1 Mutant Lines to Study AtPep3 Signaling in Arabidopsis

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Compound of Interest

Compound Name: *AtPep3*

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Plant elicitor peptides (Peps) are endogenous signaling molecules that play a crucial role in plant immunity and stress responses. In *Arabidopsis thaliana*, the AtPep peptide family is perceived by two leucine-rich repeat receptor kinases, PEPR1 and PEPR2. **AtPep3** has been shown to preferentially bind to PEPR1 and is involved in responses to both biotic and abiotic stresses, such as pathogen attack and salinity.^{[1][2][3]} To elucidate the specific signaling pathways mediated by **AtPep3**, it is essential to generate and characterize mutant lines lacking the primary receptor, PEPR1. This document provides detailed protocols for creating *pepr1* mutant lines using CRISPR/Cas9 and T-DNA insertion line screening, as well as methods for analyzing the downstream effects of **AtPep3** signaling.

Data Presentation

The following tables summarize quantitative data comparing wild-type (WT) and *pepr1* mutant *Arabidopsis* plants in response to AtPep treatment.

Parameter	Wild-Type (Col-0)	pepr1 Mutant	pepr1 pepr2 Double Mutant	Reference
Seedling Growth Inhibition (Fresh Weight Reduction upon 1 μ M AtPep1)	25-50%	Reduced sensitivity compared to WT	Insensitive	[4]
EC50 for AtPep1-induced Response	0.10 nM	0.75 nM	Not responsive	[4]
AtPep1-induced ROS Burst	Strong induction	Reduced response	Absent	[4][5]
Bacterial Growth Reduction (Pst DC3000) after Pep1 Pre-infiltration	100-fold reduction	25-fold reduction	No reduction	[6][7]
AtPep1-induced PROPEP1 Gene Expression (Fold Induction)	7-8 fold	~50% reduction	Completely abolished	[6]

Table 1: Phenotypic and Molecular Responses to AtPep Treatment in Wild-Type and Mutant Lines.

Parameter	Condition	Wild-Type (Col-0)	pepr1 Mutant	Reference
Chlorophyll Content (µg/g FW) under Salt Stress (125 mM NaCl)	Control	Value	Value	[1][8]
+ AtPep3	Higher than salt-stressed WT	Similar to salt-stressed pepr1	[1]	
Salt Stress	Reduced	Significantly reduced	[1][8]	
Primary Root Growth Inhibition (%) by AtPep1 (100 nM)	Control	0%	0%	[9][10]
+ AtPep1	Significant inhibition	Reduced inhibition	[9][10]	

Table 2: **AtPep3**-mediated Salt Stress Tolerance and Root Growth Inhibition. (Note: Specific values for chlorophyll content under these exact conditions require direct experimental measurement following the provided protocols; the table reflects the expected trends based on published findings).

Experimental Protocols

Protocol 1: Generation of *pepr1* Mutant Lines using CRISPR/Cas9

This protocol describes the generation of targeted knockout mutants of the *PEPR1* gene (AT1G73080) in *Arabidopsis thaliana* using the CRISPR/Cas9 system.

1. Designing single-guide RNAs (sgRNAs): a. Identify two unique 20-bp target sequences in the coding region of the *PEPR1* gene. Target sites should be in the 5' region of the gene to increase the likelihood of generating a null allele. The target sequence must be followed by a

Protospacer Adjacent Motif (PAM), which is 'NGG' for *Streptococcus pyogenes* Cas9.^[11] b. Design sgRNAs that are complementary to the target sequences. Ensure the designed sgRNAs have high on-target scores and low off-target scores using online tools such as CRISPR-P 2.0.

2. Vector Construction: a. Synthesize the designed sgRNA sequences as DNA oligonucleotides. b. Clone the sgRNAs into a plant expression vector containing the Cas9 nuclease under the control of a strong constitutive promoter (e.g., CaMV 35S) and the sgRNA under the control of a U6 promoter.^{[12][13][14]} A common method is Golden Gate cloning.^[14]

3. Agrobacterium-mediated Transformation: a. Transform the resulting CRISPR/Cas9 construct into *Agrobacterium tumefaciens* strain GV3101 by electroporation. b. Transform *Arabidopsis thaliana* (Col-0) plants using the floral dip method.^[11]

4. Selection and Screening of T1 Mutants: a. Select transformed T1 plants on a selection medium (e.g., MS medium containing hygromycin or Basta, depending on the vector's resistance marker). b. Extract genomic DNA from the leaves of T1 transformants. c. Screen for mutations in the PEPR1 gene by PCR amplification of the target region followed by Sanger sequencing to identify insertions, deletions, or substitutions.

5. Generation of Homozygous, Cas9-free T2 and T3 Lines: a. Allow T1 plants with confirmed mutations to self-pollinate and collect T2 seeds. b. Grow T2 plants and screen for homozygous mutations by PCR and sequencing. c. In parallel, screen for the absence of the Cas9 transgene by PCR to obtain Cas9-free mutant lines. d. Propagate homozygous, Cas9-free T2 lines to the T3 generation to ensure the stability of the mutation.

Protocol 2: Screening of *pepr1* T-DNA Insertion Mutants

This protocol outlines the screening of pre-existing T-DNA insertion lines for the PEPR1 gene.

1. Identification and Ordering of T-DNA Lines: a. Use the TAIR database to identify available T-DNA insertion lines for the PEPR1 gene (AT1G73080). Examples include SALK, SAIL, and GABI-Kat lines. b. Order seeds for the selected lines from the Arabidopsis Biological Resource Center (ABRC).

2. Plant Growth and Selection: a. Sow the seeds on a selection medium (e.g., MS medium with kanamycin for SALK lines) to identify plants carrying the T-DNA insertion. b. Transfer resistant

seedlings to soil and allow them to grow.

3. Genotyping: a. Extract genomic DNA from the leaves of individual plants. b. Perform PCR-based genotyping using a three-primer system:[15][16] i. A left genomic primer (LP) flanking the insertion site. ii. A right genomic primer (RP) flanking the insertion site. iii. A T-DNA left border primer (LB). c. Expected PCR products: i. Wild-type: A single band from the LP and RP primers. ii. Homozygous mutant: A single band from the RP and LB primers. iii. Heterozygous: Two bands, one from LP and RP, and one from RP and LB.

4. Confirmation of Gene Disruption: a. For homozygous mutant lines, perform RT-qPCR to confirm the absence or significant reduction of PEPR1 transcript.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is for measuring the expression of **AtPep3**-responsive genes.

1. Plant Material and Treatment: a. Grow Arabidopsis seedlings (WT and *pepr1* mutant) in liquid MS medium for 10-14 days. b. Treat the seedlings with a final concentration of 100 nM synthetic **AtPep3** peptide. Include a mock treatment (water or buffer) as a control. c. Harvest seedlings at different time points (e.g., 0, 30, 60, 120 minutes) after treatment, flash-freeze in liquid nitrogen, and store at -80°C.

2. RNA Extraction and cDNA Synthesis: a. Extract total RNA from the harvested seedlings using a commercial kit or a standard Trizol-based method. b. Treat the RNA with DNase I to remove any contaminating genomic DNA. c. Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

3. qRT-PCR: a. Design gene-specific primers for target genes (e.g., PROPEP3, defense-related genes like PDF1.2) and a reference gene (e.g., ACTIN2, UBQ10).[17][18] b. Perform qRT-PCR using a SYBR Green-based detection method.[19][20] c. The reaction mixture (20 µl) should contain: 10 µl of 2x SYBR Green Master Mix, 1 µl of each primer (10 µM), 2 µl of diluted cDNA, and 6 µl of nuclease-free water. d. Use a standard thermal cycling program: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.[19] e. Analyze the data using the 2-ΔΔCt method to determine the relative gene expression.

Protocol 4: Root Growth Inhibition Assay

This assay measures the effect of **AtPep3** on seedling root growth.

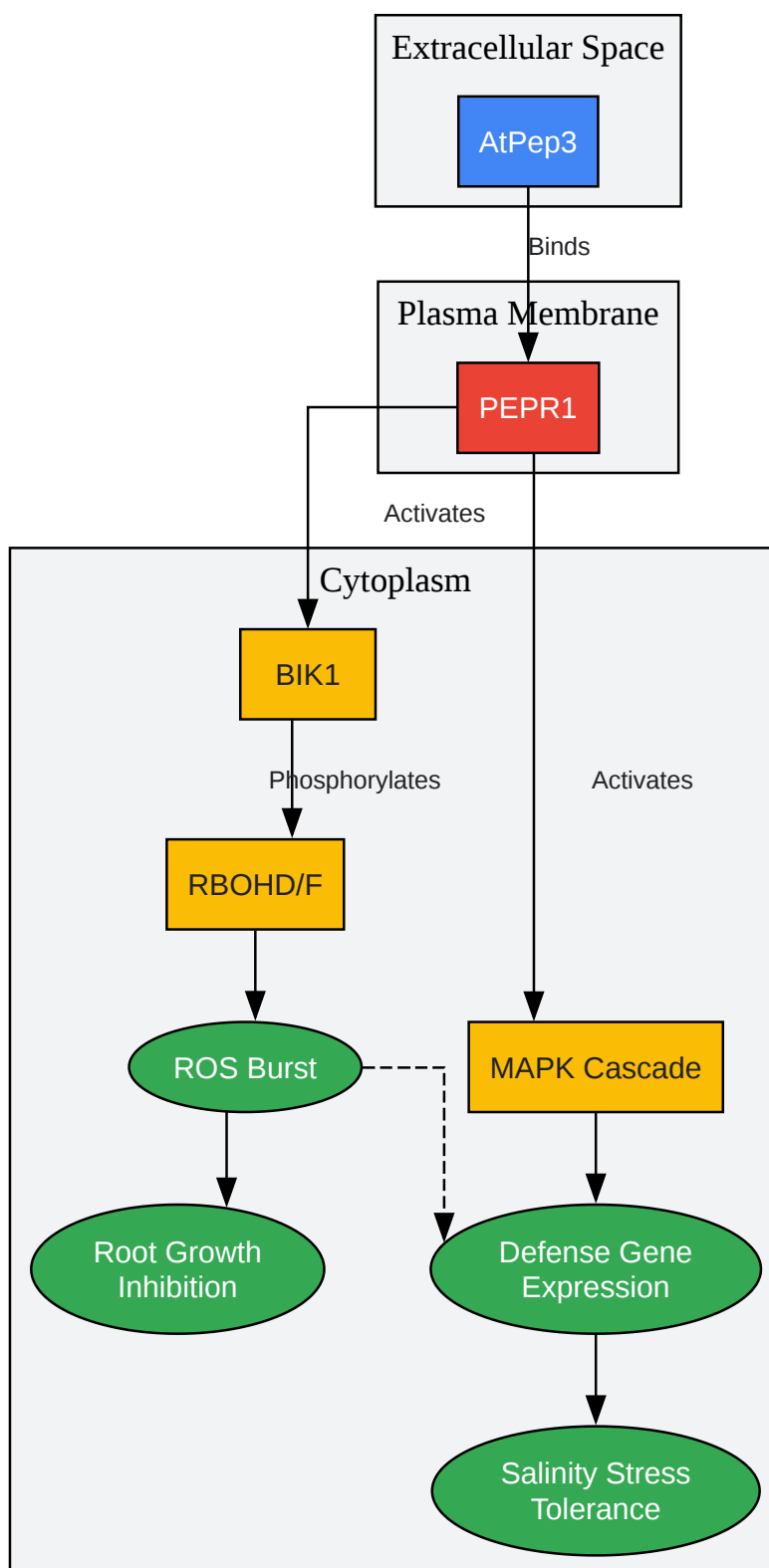
1. Seedling Growth: a. Sterilize seeds of WT and *pepr1* mutant lines and sow them on vertical MS agar plates. b. After 4-5 days of growth, transfer seedlings to new MS plates containing different concentrations of **AtPep3** (e.g., 0, 10, 50, 100 nM).[\[10\]](#)
2. Measurement: a. Mark the position of the root tip at the time of transfer. b. After 5-7 days of further growth, scan the plates and measure the length of the primary root from the marked position to the new root tip using ImageJ software.[\[10\]](#) c. Calculate the percentage of root growth inhibition for each treatment relative to the mock-treated control.

Protocol 5: Chlorophyll Content Measurement

This protocol is used to assess stress tolerance by measuring chlorophyll content.

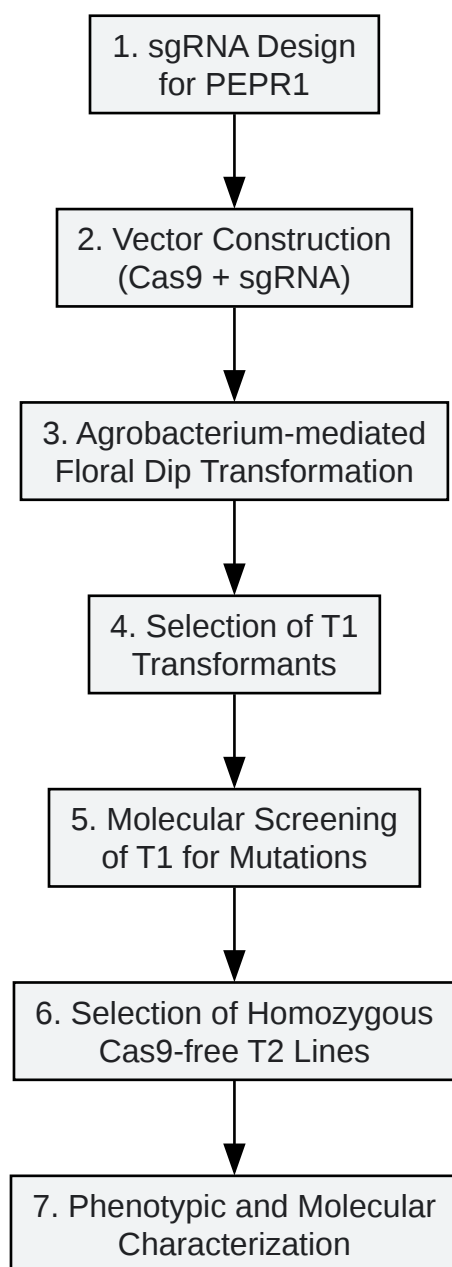
1. Plant Material and Stress Treatment: a. Grow WT and *pepr1* seedlings on MS agar plates for 7 days. b. Transfer the seedlings to MS plates supplemented with or without 125 mM NaCl, and with or without 1 μ M **AtPep3**. c. After 7-10 days of stress treatment, collect the aerial parts of the seedlings.
2. Chlorophyll Extraction: a. Weigh the fresh tissue and place it in a tube with a known volume of 80% acetone. b. Incubate in the dark at 4°C for 24-48 hours until the tissue is white.
3. Spectrophotometric Measurement: a. Centrifuge the tubes to pellet the tissue debris. b. Measure the absorbance of the supernatant at 663 nm and 645 nm using a spectrophotometer.[\[21\]](#) c. Calculate the chlorophyll a, chlorophyll b, and total chlorophyll concentrations using the following equations:[\[21\]](#)
 - Chlorophyll a (μ g/mL) = $12.7(A_{663}) - 2.69(A_{645})$
 - Chlorophyll b (μ g/mL) = $22.9(A_{645}) - 4.68(A_{663})$
 - Total Chlorophyll (μ g/mL) = $20.2(A_{645}) + 8.02(A_{663})$d. Express the results as μ g of chlorophyll per gram of fresh weight.

Mandatory Visualization



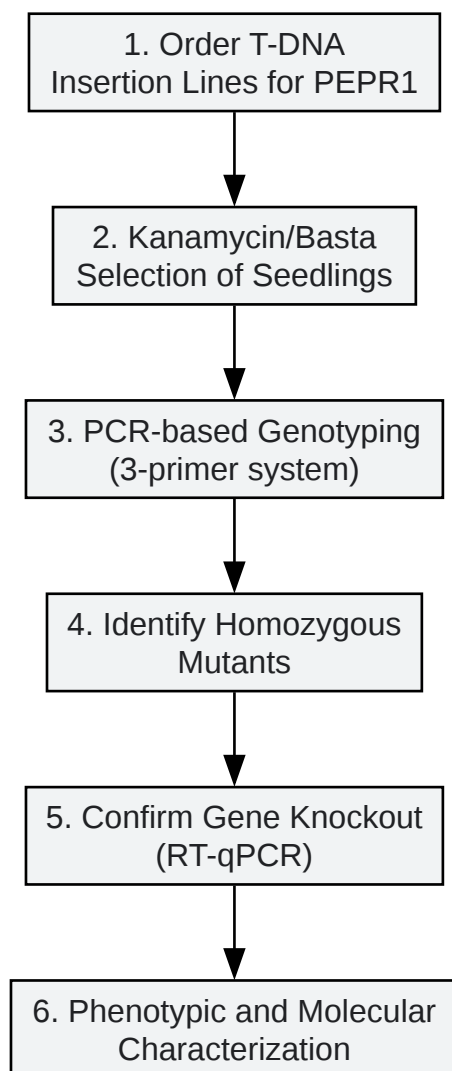
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Caption: **AtPep3** signaling pathway mediated by the PEPR1 receptor.



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Caption: Workflow for generating *pepr1* mutants using CRISPR/Cas9.



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Caption: Workflow for screening pep1 T-DNA insertion mutants.

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